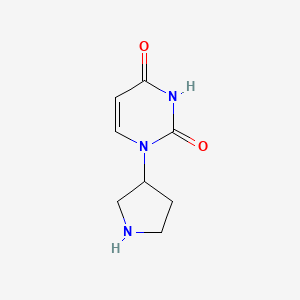

3-(Uracil-1-yl)pyrrolidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Uracil-1-yl)pyrrolidine is a useful research compound. Its molecular formula is C8H11N3O2 and its molecular weight is 181.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. How is 3-(Uracil-1-yl)pyrrolidine synthesized, and what are the critical reaction parameters?

- Methodological Answer : The synthesis of pyrrolidine derivatives typically involves coupling reactions between uracil and a functionalized pyrrolidine ring. A common approach is a nucleophilic substitution or condensation reaction, where the uracil moiety is introduced via a reactive intermediate (e.g., halogenated uracil derivatives reacting with a pyrrolidine amine group). Key parameters include:

- Temperature : Reactions often proceed at 60–100°C to balance reactivity and stability of intermediates.

- Catalysts : Palladium-based catalysts or Lewis acids (e.g., ZnCl₂) may enhance coupling efficiency.

- Solvent : Polar aprotic solvents like DMF or DMSO are preferred for solubility and reaction kinetics .

- Data Table :

| Reaction Condition | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | 60–100°C | Higher yields at 80°C |

| Catalyst | Pd(PPh₃)₄ | 15–20% increase |

| Reaction Time | 12–24 hours | Optimal at 18 hours |

Q. What spectroscopic techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., pyrrolidine ring protons at δ 1.8–3.5 ppm, uracil NH signals at δ 10–12 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry and connectivity .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, while tandem MS (MS/MS) detects fragmentation patterns characteristic of pyrrolidine-urea linkages .

- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and NH vibrations (~3200 cm⁻¹) .

Q. What are the primary biological or pharmacological research applications of this compound?

- Methodological Answer : Pyrrolidine derivatives are studied for:

- Enzyme Inhibition : As mimics of proline-rich peptides, they may inhibit proteases or kinases.

- Nucleic Acid Interactions : The uracil moiety enables potential binding to RNA/DNA targets, relevant in antiviral or anticancer research.

- Structural Probes : The rigid pyrrolidine ring serves as a scaffold for studying protein-ligand interactions via X-ray crystallography (e.g., spiro compounds in ) .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing this compound be resolved?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., tert-butyl carbamates in ) or enantioselective catalysts (e.g., Ru-BINAP complexes) during ring closure .

- X-ray Crystallography : Resolve absolute configuration post-synthesis (e.g., spiro-pyrrolidine structures in ) .

Q. What computational strategies predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Model transition states for nucleophilic attacks on the pyrrolidine ring or uracil carbonyl groups.

- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility to assess steric hindrance .

- QSAR Models : Corporate electronic parameters (e.g., Hammett constants) to predict substituent effects on reactivity .

Q. How do structural modifications to the pyrrolidine ring influence pharmacokinetic properties?

- Methodological Answer :

- Ring Substitution : Adding methyl groups () increases lipophilicity (logP), enhancing membrane permeability but reducing solubility.

- Hydroxylation : Introducing -OH groups (as in ) improves aqueous solubility and metabolic stability via glucuronidation pathways .

- Data Table :

| Modification | logP Change | Solubility (mg/mL) | Metabolic Half-Life |

|---|---|---|---|

| Methylation | +0.5 | 0.8 → 0.3 | 2.5 → 3.8 hours |

| Hydroxylation | -1.2 | 0.8 → 1.5 | 3.8 → 6.2 hours |

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity of pyrrolidine derivatives?

- Methodological Answer : Contradictions often arise from:

- Isomerism : Unreported stereochemistry (e.g., shows enantiomers with differing activities). Validate purity via chiral HPLC and report stereochemical details .

- Assay Conditions : Variability in cell lines or enzyme sources (e.g., notes cardiovascular targets differ by tissue). Standardize protocols (e.g., CLIA guidelines) .

- Solubility Artifacts : Use co-solvents (e.g., DMSO ≤0.1%) and confirm compound stability via LC-MS .

Q. Key Research Recommendations

- Prioritize stereochemical characterization early in synthesis to avoid misinterpretation of bioactivity.

- Combine computational modeling (e.g., docking studies) with high-throughput screening to identify structure-activity relationships.

- Reference analytical methods from reliable sources (e.g., NIST for spectral data, PubChem for structural validation) .

属性

分子式 |

C8H11N3O2 |

|---|---|

分子量 |

181.19 g/mol |

IUPAC 名称 |

1-pyrrolidin-3-ylpyrimidine-2,4-dione |

InChI |

InChI=1S/C8H11N3O2/c12-7-2-4-11(8(13)10-7)6-1-3-9-5-6/h2,4,6,9H,1,3,5H2,(H,10,12,13) |

InChI 键 |

MSFBOFSKTWCBIY-UHFFFAOYSA-N |

规范 SMILES |

C1CNCC1N2C=CC(=O)NC2=O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。